N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide
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Overview
Description
N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-fluoro-2-methylphenol, which is then subjected to various chemical reactions to introduce the acenaphthylene and sulfonamide groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as pyridine and propionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the fluorinated phenyl group can enhance the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-fluoro-2-methylphenylboronic acid
- N-(3-fluoro-2-methylphenyl)acetamide
- 3-fluoro-2-methylphenol
Uniqueness
N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide is unique due to its combination of a fluorinated phenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H16FNO2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1,2-dihydroacenaphthylene-5-sulfonamide |
InChI |
InChI=1S/C19H16FNO2S/c1-12-16(20)6-3-7-17(12)21-24(22,23)18-11-10-14-9-8-13-4-2-5-15(18)19(13)14/h2-7,10-11,21H,8-9H2,1H3 |
InChI Key |
YDXRDUMWMSUGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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